molecular formula C23H20FN3O2S B2967593 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-mesitylacetamide CAS No. 1207009-10-6

2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-mesitylacetamide

Cat. No.: B2967593
CAS No.: 1207009-10-6
M. Wt: 421.49
InChI Key: NCRSPCBXCIUJLW-UHFFFAOYSA-N
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Description

“2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-mesitylacetamide” is a chemical compound with the molecular formula C21H16FN3O3S . It has an average mass of 409.433 Da and a monoisotopic mass of 409.089630 Da .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thieno[3,2-d]pyrimidin-3(4H)-yl core, which is substituted at different positions by a 4-fluorophenyl group, an oxo group, and an N-mesitylacetamide group .

Scientific Research Applications

Radiosynthesis and Imaging Applications

  • The synthesis of radiolabeled compounds, such as DPA-714, a 2-phenylpyrazolo[1,5-a]pyrimidineacetamide derivative, has been reported for in vivo imaging using positron emission tomography (PET) to target the translocator protein (18 kDa) (Dollé et al., 2008)(Dollé et al., 2008). These findings suggest potential applications of similar compounds in the development of diagnostic tools for neuroinflammation and other conditions.

Antimicrobial Activity

  • Novel thienopyrimidine linked rhodanine derivatives have been synthesized and found to possess antibacterial potency against various bacterial strains, such as E. coli and B. subtilis, with minimum inhibitory concentrations indicating strong antimicrobial activity (Kerru et al., 2019)(Kerru et al., 2019). This underscores the potential of thienopyrimidine compounds in the development of new antimicrobial agents.

Anticancer Research

  • Thienopyrimidine derivatives have been explored for their anticancer properties, with some compounds showing significant in vitro antitumor activity against various cancer cell lines. This highlights the potential of thienopyrimidine compounds in cancer research and therapy development (Gan et al., 2021)(Gan et al., 2021).

Synthesis and Drug Development

  • The synthesis of thienopyrimidine derivatives has been an area of interest for developing new drugs, particularly as dual inhibitors for therapeutic targets like thymidylate synthase and dihydrofolate reductase, suggesting their potential in treating various diseases including cancer (Gangjee et al., 2008)(Gangjee et al., 2008).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is part of a library of thieno[3,2-d]pyrimidine derivatives, which have been explored for their antitubercular properties . .

Pharmacokinetics

The compound’s logp value is 41411 , suggesting it has a balance between hydrophilicity and lipophilicity, which could impact its bioavailability

Properties

IUPAC Name

2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S/c1-13-8-14(2)20(15(3)9-13)26-19(28)10-27-12-25-21-18(11-30-22(21)23(27)29)16-4-6-17(24)7-5-16/h4-9,11-12H,10H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRSPCBXCIUJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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